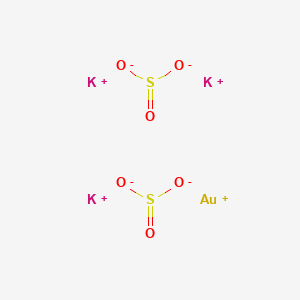
tripotassium;gold(1+);disulfite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tripotassium;gold(1+);disulfite:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfurous acid, gold(1+) potassium salt (2:1:3) typically involves the reaction of gold salts with potassium sulfite under controlled conditions. One common method is:
Starting Materials: Gold chloride (AuCl), potassium sulfite (K2SO3), and water.
Reaction: The gold chloride is dissolved in water to form a solution. Potassium sulfite is then added to the solution, resulting in the formation of sulfurous acid, gold(1+) potassium salt (2:1:3).
Conditions: The reaction is usually carried out at room temperature with constant stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of sulfurous acid, gold(1+) potassium salt (2:1:3) follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix gold chloride and potassium sulfite solutions.
Controlled Environment: The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.
Purification: The product is purified through filtration and recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
tripotassium;gold(1+);disulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold compounds.
Reduction: It can be reduced to elemental gold under certain conditions.
Substitution: Ligand substitution reactions can occur, where the sulfurous acid ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like thiourea or phosphines.
Major Products Formed
Oxidation: Formation of gold(III) compounds such as gold(III) chloride (AuCl3).
Reduction: Formation of elemental gold (Au).
Substitution: Formation of new gold complexes with different ligands.
科学的研究の応用
tripotassium;gold(1+);disulfite has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other gold complexes and nanoparticles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for use in diagnostic imaging and targeted drug delivery systems.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
作用機序
The mechanism by which sulfurous acid, gold(1+) potassium salt (2:1:3) exerts its effects involves:
Molecular Targets: The gold ion interacts with biological molecules such as proteins and DNA, potentially disrupting their function.
Pathways Involved: The compound can induce oxidative stress in cells, leading to cell death. It may also inhibit key enzymes involved in cellular metabolism.
類似化合物との比較
Similar Compounds
Sulfurous acid, gold(1+) sodium salt (213): Similar in structure but uses sodium instead of potassium.
Gold(1+) trisodium disulphite: Another similar compound with sodium ions.
Gold(III) chloride (AuCl3): A higher oxidation state gold compound with different reactivity.
Uniqueness
tripotassium;gold(1+);disulfite is unique due to its specific coordination environment and the presence of potassium ions, which can influence its solubility and reactivity compared to its sodium counterparts.
特性
CAS番号 |
19153-99-2 |
|---|---|
分子式 |
AuK3O6S2 |
分子量 |
474.39 g/mol |
IUPAC名 |
tripotassium;gold(1+);disulfite |
InChI |
InChI=1S/Au.3K.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4 |
InChIキー |
KRZKNIQKJHKHPL-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
正規SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
Key on ui other cas no. |
19153-99-2 |
同義語 |
gold(1+) tripotassium disulphite |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















